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molecular formula C9H11ClO B015201 1-(2-Chloroethyl)-4-methoxybenzene CAS No. 18217-00-0

1-(2-Chloroethyl)-4-methoxybenzene

Cat. No. B015201
M. Wt: 170.63 g/mol
InChI Key: PMIAMRAWHYEPNH-UHFFFAOYSA-N
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Patent
US05196611

Procedure details

11 g (0.11 mole) of phosgene were added to 4.4 g (0.02 mole) of tri-n-butylphosphine oxide during the course of 15 minutes at a temperature of 80° C. The temperature was then held at 90°-100° C. while 108 g (1.09 moles) of phosgene and 152 g (1.00 mole) of 2-(4-methoxyphenyl)ethanol were added over 1 hour. To complete the reaction, the mixture was kept at this temperature for another hour.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two
Quantity
152 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(Cl)=O.C(P(=O)(CCCC)CCCC)CCC.[CH3:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([CH2:27]CO)=[CH:23][CH:22]=1>>[CH3:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([CH2:27][CH2:1][Cl:4])=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
4.4 g
Type
reactant
Smiles
C(CCC)P(CCCC)(CCCC)=O
Step Two
Name
Quantity
108 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
152 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
WAIT
Type
WAIT
Details
the mixture was kept at this temperature for another hour

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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